molecular formula C18H23NO2 B5704001 N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine

Cat. No.: B5704001
M. Wt: 285.4 g/mol
InChI Key: BSQNOQLVXXULDR-UHFFFAOYSA-N
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Description

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,5-dimethoxyphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine typically involves the reaction of benzyl chloride with 3,5-dimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]ethanamine
  • N-benzyl-N-[(4-methoxyphenyl)methyl]ethanamine
  • N-benzyl-N-[(3,4-dimethoxyphenyl)methyl]ethanamine

Uniqueness

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring

Properties

IUPAC Name

N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-19(13-15-8-6-5-7-9-15)14-16-10-17(20-2)12-18(11-16)21-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQNOQLVXXULDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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